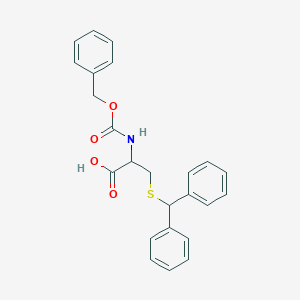
3-Benzhydrylsulfanyl-2-(phenylmethoxycarbonylamino)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 3-Benzhydrylsulfanyl-2-(phenylmethoxycarbonylamino)propanoic acid involves multiple steps, typically starting with the preparation of the benzhydrylsulfanyl intermediate. This intermediate is then reacted with a phenylmethoxycarbonylamino precursor under specific conditions to yield the final product. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity .
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to enhance efficiency and yield. These methods are designed to meet the demands of various industries, including pharmaceuticals and chemical manufacturing .
Chemical Reactions Analysis
3-Benzhydrylsulfanyl-2-(phenylmethoxycarbonylamino)propanoic acid undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of thiols or other reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and controlled temperatures ranging from -78°C to room temperature. The major products formed from these reactions depend on the specific reagents and conditions employed .
Scientific Research Applications
3-Benzhydrylsulfanyl-2-(phenylmethoxycarbonylamino)propanoic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and interaction with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a precursor for active pharmaceutical ingredients.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Benzhydrylsulfanyl-2-(phenylmethoxycarbonylamino)propanoic acid involves its interaction with molecular targets such as enzymes and receptors. The benzhydrylsulfanyl group can form covalent bonds with active sites of enzymes, leading to inhibition or modulation of their activity. Additionally, the phenylmethoxycarbonylamino group can interact with specific receptors, influencing cellular signaling pathways and physiological responses .
Comparison with Similar Compounds
When compared to similar compounds, 3-Benzhydrylsulfanyl-2-(phenylmethoxycarbonylamino)propanoic acid stands out due to its unique combination of functional groups and structural features. Similar compounds include:
3-Benzhydrylsulfanyl-2-(methoxycarbonylamino)propanoic acid: Lacks the phenyl group, resulting in different reactivity and applications.
3-Benzhydrylsulfanyl-2-(acetoxycarbonylamino)propanoic acid: Contains an acetoxy group instead of a phenylmethoxy group, leading to variations in chemical behavior and biological activity.
Properties
CAS No. |
53957-20-3 |
|---|---|
Molecular Formula |
C24H23NO4S |
Molecular Weight |
421.5 g/mol |
IUPAC Name |
3-benzhydrylsulfanyl-2-(phenylmethoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C24H23NO4S/c26-23(27)21(25-24(28)29-16-18-10-4-1-5-11-18)17-30-22(19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-15,21-22H,16-17H2,(H,25,28)(H,26,27) |
InChI Key |
DETYTTPLYPPXAB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(CSC(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzenamine, N-methyl-2-[(4-methylphenyl)sulfonyl]-](/img/structure/B14644965.png)
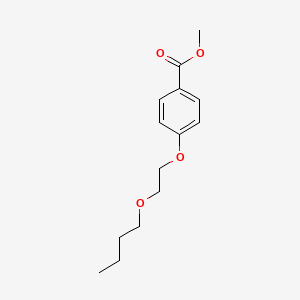
![1,1'-(Butane-1,4-diyl)bis[4-(1-phenylethenyl)benzene]](/img/structure/B14644985.png)
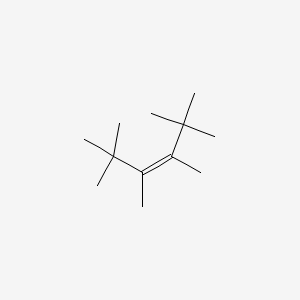
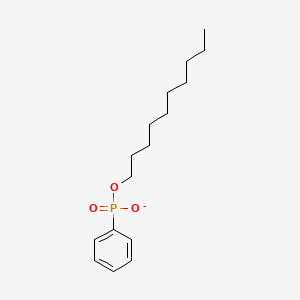
![3-Methyl-3-[4-(pentyloxy)phenyl]pyrrolidine-2,5-dione](/img/structure/B14645008.png)
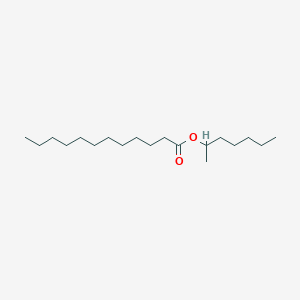
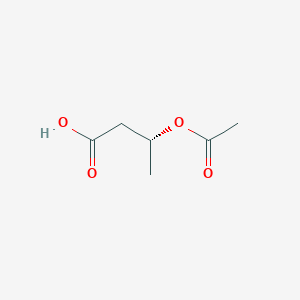


![1-benzyl-2-[(E)-(hydroxyimino)methyl]pyridinium](/img/structure/B14645031.png)
![N-Methoxy-N-methyl-N'-[5-(2-methylpropyl)-1,2-oxazol-3-yl]urea](/img/structure/B14645033.png)

![Dibromo[tris(pentafluorophenyl)]-lambda~5~-stibane](/img/structure/B14645044.png)
